molecular formula C19H19FN2O2 B3918549 N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B3918549
M. Wt: 326.4 g/mol
InChI Key: FOEGCJTWAXQWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FMPO, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. FMPO is a pyrrolidine derivative that belongs to the class of N-acylpyrrolidine carboxamides. It has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, ultimately leading to cell death. Additionally, N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective effects, including the prevention of oxidative stress-induced neuronal damage and the inhibition of neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potent antitumor activity, making it a promising candidate for further investigation as an anticancer agent. Additionally, N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases. However, one limitation of using N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potential toxicity, which needs to be carefully evaluated before further clinical development.

Future Directions

There are several future directions for the investigation of N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is the development of N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide as an anticancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further investigation is needed to fully understand the mechanism of action of N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential therapeutic applications in neurodegenerative diseases. Finally, the potential toxicity of N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide needs to be further evaluated to ensure its safety for clinical use.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for further investigation as an anticancer agent. Additionally, N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-12-3-6-15(7-4-12)22-11-14(10-18(22)23)19(24)21-17-9-13(2)5-8-16(17)20/h3-9,14H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEGCJTWAXQWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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